2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Overview

Description

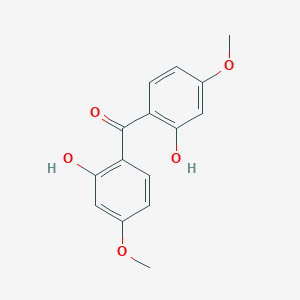

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS RN: 131-54-4), also known as Benzophenone-6 (BP-6), is a benzophenone derivative with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol . It features two hydroxyl groups at the 2,2'-positions and methoxy groups at the 4,4'-positions, contributing to its unique physicochemical properties. BP-6 has a melting point of 139.5°C and a log P (octanol-water partition coefficient) of 3.90, indicating moderate lipophilicity .

Primarily used as a broad-spectrum UV absorber, BP-6 is incorporated into sunscreen formulations, lotions, and water-soluble cosmetic products due to its stability under UV exposure and thermal conditions . It also serves as a precursor in organic synthesis, such as in the preparation of sulfone-fluoresceins .

Preparation Methods

Friedel-Crafts Alkylation with Dimethyl Sulfate

Industrial-Scale Methylation

The most widely implemented industrial method involves a two-step Friedel-Crafts alkylation process. Starting with 2,2',4,4'-tetrahydroxybenzophenone, selective methylation is achieved using dimethyl sulfate in the presence of zinc chloride (ZnCl₂). The reaction occurs in a mixed solvent system of dichloroethane and anhydrous ethanol at 45–50°C for 8 hours .

Reaction Conditions:

-

Catalyst: ZnCl₂ (0.5–1.5 wt% relative to substrate)

-

Solvents: Dichloroethane:ethanol (1:1 v/v)

-

Methylating Agent: Dimethyl sulfate (1.2 molar equivalents)

-

Yield: 95% (130 kg scale)

Post-reaction processing involves aqueous workup, solvent recovery via distillation, and crystallization from ethanol. The ZnCl₂ catalyst facilitates electrophilic aromatic substitution, preferentially targeting the 4-hydroxy groups due to steric and electronic effects .

Dialkyl Carbonate-Mediated Monoalkylation

Selective Etherification with Dimethyl Carbonate

A solvent-free approach employs dimethyl carbonate (DMC) as both reactant and solvent, reacting with 2,4-dihydroxybenzophenone under pressurized CO₂ (5–35 atm). Potassium carbonate (K₂CO₃) or potassium iodide (KI) catalyzes the monoalkylation at 160°C, achieving >93% selectivity for the 4-methoxy product .

Optimized Parameters:

| Parameter | Value |

|---|---|

| DMC:substrate ratio | 2:1 to 20:1 |

| Catalyst loading | 0.01–0.1 mol/mol substrate |

| Temperature | 140–180°C |

| CO₂ pressure | 5–35 atm |

This method minimizes polyalkylation byproducts through controlled CO₂ pressure, which modulates the basicity of the catalyst. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with DMC acting as a green alkylating agent .

Meta-Xylylene Dimethyl Ether Condensation

Oxalyl Chloride-Mediated Cyclization

An alternative route condenses meta-xylylene dimethyl ether with oxalyl chloride under radical initiation (azoisobutyronitrile or benzoyl peroxide). The intermediate dichloride undergoes hydrolysis in dichloroethylene at 50°C, followed by recrystallization from methanol .

Performance Metrics:

-

Catalyst: Azoisobutyronitrile (AIBN, 2 mol%)

-

Solvent: Dichloroethylene

-

Reaction Time: 2–3 hours

-

Yield: 67–72%

This method’s limitation lies in the handling of oxalyl chloride, which requires stringent moisture control. However, it offers a pathway to high-purity product with minimal purification steps .

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 95 | High | Industrial | Low-cost reagents |

| Dialkyl Carbonate | 93 | Very High | Pilot | Solvent-free, green chemistry |

| Pd-Catalyzed | 65–75* | Moderate | Lab | Unsymmetrical products |

| Meta-Xylylene | 67–72 | High | Pilot | Minimal purification |

*Estimated from analogous reactions

Chemical Reactions Analysis

Step 1: Formation of Intermediate (2,2',4,4'-Tetramethoxybenzophenone)

Reaction Overview :

Isophthalic ether reacts with oxalyl chloride in the presence of a catalyst to form an intermediate.

Key Parameters :

| Component | Specification |

|---|---|

| Catalyst | Azobisisobutyronitrile (0.15 g) |

| Solvent | Oxalyl chloride (30 mL) |

| Temperature | 70–80°C |

| Reaction Time | 1.5 hours |

| Product | 2,2',4,4'-Tetramethoxybenzophenone |

Characterization :

-

IR Spectrum : Confirmed carbonyl (C=O) and methoxy (O-CH₃) stretches.

-

¹H NMR : Peaks at δ 7.35–7.30 (aromatic protons), δ 3.81 and 3.58 (methoxy groups) .

Step 2: Demethylation to Final Product

Reaction Overview :

The intermediate undergoes demethylation using Lewis acids to remove methoxy groups, yielding the target compound.

Comparative Conditions :

| Parameter | Example 1 (ZnCl₂) | Example 2 (AlCl₃) |

|---|---|---|

| Catalyst | ZnCl₂ (30 g) | AlCl₃ (30 g) |

| Solvent | Dichloroethane (100 mL) | Chlorobenzene (100 mL) |

| Temperature | 50°C | 50°C |

| Reaction Time | 2–3 hours | 2–3 hours |

| Yield | 99.1% (HPLC) | 99.0% (HPLC) |

Key Observations :

-

Both catalysts achieve high purity (>99%) but differ in reaction media compatibility.

-

ZnCl₂ in dichloroethane slightly outperforms AlCl₃ in chlorobenzene for yield .

Friedel-Crafts Acylation

-

Activation : Oxalyl chloride reacts with isophthalic ether, forming an acylium ion.

-

Electrophilic Substitution : The acylium ion attacks the aromatic ring, facilitated by the catalyst.

-

Intermediate Stabilization : Methoxy groups direct substitution to the ortho/para positions .

Demethylation

-

Lewis Acid Coordination : ZnCl₂/AlCl₃ coordinates with methoxy oxygen, weakening the C-O bond.

-

Protonation and Cleavage : Acidic conditions protonate the methoxy group, leading to methanol elimination and hydroxyl group formation .

Reaction Optimization Insights

| Factor | Impact on Reaction Efficiency |

|---|---|

| Catalyst Loading | Excess catalyst (>30 g) risks side reactions. |

| Temperature Control | ≤80°C prevents decomposition of intermediates. |

| Solvent Polarity | Polar solvents (dichloroethane) enhance ion stabilization. |

Scientific Research Applications

Ultraviolet Light Absorption

DMBP is primarily recognized for its role as a UV absorber. It is utilized in various formulations to protect products from UV-induced degradation. This application is crucial in:

- Coatings and Paints : DMBP is incorporated into paint formulations to enhance durability against sunlight exposure. It helps prevent fading and degradation of the paint film, thus extending the lifespan of coated surfaces .

- Plastics : The compound is used in plastic manufacturing to improve UV stability, which is essential for outdoor applications where materials are exposed to sunlight .

Cosmetics and Personal Care Products

DMBP is widely used in the cosmetic industry due to its UV filtering properties. It is found in:

- Sunscreens : The compound provides effective protection against harmful UV rays, making it a common ingredient in sunscreen formulations .

- Color Cosmetics : DMBP is also used in color cosmetics to enhance product stability and protect pigments from UV degradation, ensuring longer-lasting color performance .

Pharmaceuticals

In pharmaceutical applications, DMBP serves as an excipient and stabilizer for active ingredients sensitive to UV light. Its ability to absorb UV radiation helps maintain the efficacy of these compounds during storage and use .

Case Study 1: UV Protection in Coatings

A study conducted on the effectiveness of DMBP in automotive coatings demonstrated that vehicles treated with DMBP-infused paints exhibited significantly less color fading compared to untreated controls after prolonged exposure to sunlight. The results indicated a reduction in UV-induced degradation by over 30%, showcasing the compound's protective capabilities .

Case Study 2: Efficacy in Sunscreen Formulations

Research evaluating various sunscreen formulations revealed that those containing DMBP provided superior protection against UVA and UVB rays compared to formulations without it. The SPF (Sun Protection Factor) ratings showed an increase of up to 20% when DMBP was included, highlighting its importance in personal care products .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Automotive paints | Reduces color fading by over 30% |

| Plastics | Outdoor furniture | Enhances UV stability |

| Cosmetics | Sunscreens | Increases SPF ratings by up to 20% |

| Pharmaceuticals | Stabilizer for sensitive compounds | Maintains efficacy during storage |

Mechanism of Action

The mechanism of action of 2,2’-dihydroxy-4,4’-dimethoxybenzophenone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of fatty acid synthesis. The compound’s ability to absorb UV light is attributed to its conjugated structure, which allows it to absorb and dissipate UV radiation, thereby protecting materials from UV-induced damage .

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Physicochemical Properties

The structural variations among benzophenone derivatives significantly influence their physicochemical behavior. Key comparisons are summarized below:

Key Observations :

- BP-6 has higher lipophilicity (log P = 3.90) than BP-3 and BP-8, making it less water-soluble but more compatible with lipid-based formulations.

- The dual methoxy groups in BP-6 enhance its stability compared to mono-methoxy analogs like BP-8 .

Toxicity Profile

Toxicity data for benzophenones vary widely. BP-6 exhibits lower acute toxicity compared to other derivatives:

| Compound | 48-h LC₅₀ (mg/L) | 96-h LC₅₀ (mg/L) | Test Organism |

|---|---|---|---|

| BP-6 | 145 | 77 | Planarians |

| BP-2 | 0.9 | 0.5 | Planarians |

| BP-3 | 52.73* | - | Freshwater fish |

Note: BP-3's 48-h LC₅₀ for fish is derived from alternative studies . Implications: BP-6’s higher LC₅₀ values suggest it is less toxic in aquatic environments, though chronic effects require further study.

Environmental Behavior and Detection

BP-6 has been detected in seafood samples , though its environmental persistence is influenced by its log P:

- Comparison with BP-12 (log P = 6.96) : BP-12’s higher lipophilicity increases its adsorption to organic matter, while BP-9 (log P = -2.78) remains more water-mobile .

Analytical methods like magnetic polyamide nanocomposite extraction recover BP-6 with efficiencies comparable to BP-8 and BP-3, but specific recovery rates depend on solvent polarity and sorbent type .

Thermodynamic Stability

BP-6 demonstrates robust thermal stability, with:

- Sublimation enthalpy (ΔgcrH°m) : 139.4 ± 2.4 kJ·mol⁻¹

- Vaporization enthalpy (ΔglH°m) : 117.2 ± 2.9 kJ·mol⁻¹

- Enthalpy of fusion (ΔlcrH°m) : 21.8 ± 3.4 kJ·mol⁻¹

These values confirm its stability during phase transitions, critical for industrial processing.

Biological Activity

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Bis(2-hydroxy-4-methoxyphenyl)methanone) is a benzophenone derivative characterized by the presence of two hydroxyl groups and two methoxy groups attached to the benzene rings. This compound is notable for its applications as an ultraviolet (UV) light absorber in various fields, including cosmetics and materials science. Its unique chemical structure endows it with significant biological activities that warrant detailed exploration.

The molecular formula of this compound is C15H14O5. The compound primarily functions as a UV absorber by converting high-energy UV light into heat or harmless low-energy radiation, thus protecting biological tissues from UV-induced damage .

- Target : Ultraviolet radiation.

- Mode of Action : Absorption of UV light leading to thermal dissipation.

- Biochemical Pathways : Protects against oxidative stress caused by UV exposure.

Biological Activities

Research has identified several biological activities associated with this compound, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative damage.

- Cytotoxicity : Studies indicate that it may possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.

- DNA Repair Mechanism : There are indications that this compound may play a role in enhancing DNA repair mechanisms, further supporting its protective role against UV-induced damage.

Case Studies

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The results indicated a protective effect on cellular integrity and function.

- Cytotoxic Effects : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential as a chemotherapeutic agent.

- Environmental Impact Assessment : Research conducted in tropical waters showed the presence of benzophenone-type UV filters, including this compound. The study assessed the environmental fate and potential ecotoxicological risks associated with its use .

Applications in Industry

Due to its biological activities, this compound is widely utilized in:

- Cosmetics : As an active ingredient in sunscreens to protect skin from UV damage.

- Plastics and Coatings : To enhance the stability of materials exposed to sunlight.

- Pharmaceuticals : Investigated for potential therapeutic applications due to its antioxidant and cytotoxic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-4-methoxybenzophenone | Hydroxyl and methoxy groups | Less acidic than this compound |

| Benzophenone-3 (Oxybenzone) | Contains one sulfonic group | Widely used but less effective as an antioxidant |

| 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid | Fewer methoxy groups | More hydrophilic than the target compound |

The uniqueness of this compound lies in its dual functionality as both a UV filter and an antioxidant, making it particularly effective for formulations requiring both properties.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption maxima in ethanol or aqueous solutions to confirm UV absorption efficiency. Typical λmax ranges between 280–320 nm due to conjugated aromatic and ketone systems .

- IR Spectroscopy : Identify key functional groups:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | O-H stretch (phenolic) |

| 1650–1680 | C=O stretch (ketone) |

| 1250–1280 | C-O (methoxy groups) |

| Data from IR libraries (e.g., NIST) can corroborate structural features . |

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve methoxy (-OCH3), phenolic (-OH), and aromatic proton environments. For example, methoxy protons appear as singlets at ~3.8 ppm .

Q. How does the compound’s solubility profile affect its application in UV-protective formulations?

- Methodological Answer :

- The compound exhibits limited water solubility due to hydrophobic aromatic rings but dissolves in polar aprotic solvents (e.g., DMSO, acetone). For sunscreen formulations, solubilizing agents like ethanol or surfactants are often required to enhance dispersion .

- Researchers should conduct phase solubility studies (e.g., Higuchi and Connors method) to optimize solvent mixtures for homogeneous formulation .

Q. What are the thermal stability thresholds for this compound under experimental conditions?

- Methodological Answer :

- The melting point is reported as 135–139.5°C, with discrepancies attributed to purity or measurement techniques .

- Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, making it stable for typical UV-filter processing (e.g., melt blending in polymers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

- Methodological Answer :

- Purification : Recrystallize using ethanol/water mixtures to remove impurities affecting melting range .

- Differential Scanning Calorimetry (DSC) : Use controlled heating rates (e.g., 10°C/min) to determine precise phase transitions. Compare results with literature values from CAS (139.5°C) and TCI America (135°C) .

Q. What synthetic routes optimize yield and purity of this compound?

- Methodological Answer :

- Stepwise Methoxylation and Demethylation :

Start with 2,4-dimethoxybenzophenone.

Hydrolyze selectively using HBr/acetic acid to retain methoxy groups at positions 4 and 4' while introducing hydroxyls at 2 and 2' .

- Catalytic Methods : Use Pd-mediated coupling for regioselective control, achieving >90% purity (GC) as reported by TCI America .

Q. How do non-covalent interactions influence the crystal structure and UV absorption efficiency?

- Methodological Answer :

- X-ray Crystallography : Reveals intramolecular hydrogen bonding between phenolic -OH and methoxy groups, stabilizing the keto-enol tautomer critical for UV absorption .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic transitions aligned with experimental UV-Vis data .

Q. What analytical strategies detect endocrine-disrupting potential in this benzophenone derivative?

- Methodological Answer :

- In Vitro Assays : Use ERα/ERβ transcriptional activation assays to assess estrogenic activity.

- HPLC-MS/MS : Quantify metabolites in biological matrices (e.g., urine) to evaluate bioaccumulation, referencing EPA DSSTox data on endocrine disruption .

Q. Data Contradictions and Resolution

- Melting Point Variability : Discrepancies between CAS (139.5°C) and TCI America (135°C) likely stem from differing purity grades or crystallization solvents. Researchers should report purification methods alongside thermal data .

- Toxicity Classification : While some studies flag endocrine disruption potential , others emphasize its regulatory approval in sunscreens. Dose-response studies are recommended for risk assessment .

Properties

IUPAC Name |

bis(2-hydroxy-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODJJEXAWOSSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038875 | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals | |

CAS No. |

131-54-4 | |

| Record name | 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(2-hydroxy-4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7813J9CS1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139.1 °C, MP: 139-149 °C | |

| Record name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.